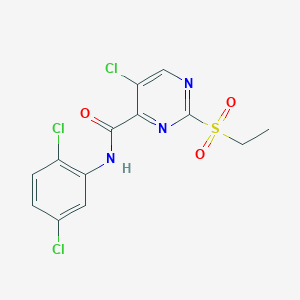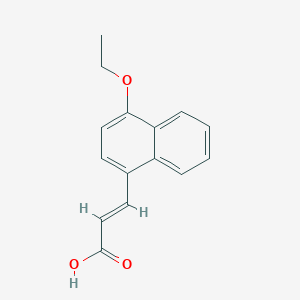
N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea, commonly known as diflubenzuron, is a synthetic insecticide that belongs to the benzoylurea class. It is widely used in agriculture and forestry to control a variety of insect pests, including mosquitoes, flies, and beetles. Diflubenzuron has been found to be effective in disrupting the growth and development of insects, making it a valuable tool in pest management.
Wirkmechanismus
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption in chitin synthesis leads to the formation of abnormal cuticles, which ultimately results in the death of the insect. Diflubenzuron has also been found to have an impact on insect growth and development, leading to reduced fecundity and decreased survival rates.
Biochemical and Physiological Effects
Diflubenzuron has been found to have a range of biochemical and physiological effects on insects. These include disruption of chitin synthesis, inhibition of molting, and interference with the production of ecdysone, a key hormone involved in insect development. In addition, diflubenzuron has been shown to have an impact on insect behavior, leading to reduced feeding and movement.
Vorteile Und Einschränkungen Für Laborexperimente
Diflubenzuron has several advantages for use in laboratory experiments. It is highly effective against a range of insect pests, making it a valuable tool for studying insect biology and behavior. In addition, diflubenzuron has low toxicity to non-target organisms, making it a safe and environmentally friendly option for research. However, diflubenzuron can be difficult to work with due to its complex synthesis process and the need for careful attention to reaction conditions.
Zukünftige Richtungen
There are several potential future directions for research on diflubenzuron. These include the development of new formulations and delivery methods to improve its efficacy in controlling insect pests. In addition, there is a need for further research on the potential impacts of diflubenzuron on non-target organisms and the environment. Finally, there is a need for continued research on the mechanisms of action of diflubenzuron and its potential for use in integrated pest management strategies.
Synthesemethoden
Diflubenzuron can be synthesized through a multistep process involving the reaction of 2-chloro-4,5-difluoroaniline with diphenylmethyl isocyanate. The resulting intermediate is then treated with phosgene to form the final product. The synthesis of diflubenzuron is a complex process that requires careful attention to reaction conditions and purification methods to ensure the production of high-quality material.
Wissenschaftliche Forschungsanwendungen
Diflubenzuron has been extensively studied for its efficacy in controlling insect pests in agriculture and forestry. It has been found to be highly effective against a variety of insect species, including the gypsy moth, spruce budworm, and diamondback moth. In addition, diflubenzuron has been shown to have low toxicity to non-target organisms, making it a valuable tool in integrated pest management strategies.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(2-chloro-4,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O/c21-15-11-16(22)17(23)12-18(15)24-20(26)25-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMAURHBBKNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5431840.png)
![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5431843.png)

![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5431857.png)
![[3-(2-phenoxyethyl)-1-quinolin-2-ylpiperidin-3-yl]methanol](/img/structure/B5431868.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)
![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)